1,2-Dibromo-4-(methylsulfonyl)benzene
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Overview
Description
1,2-Dibromo-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6Br2O2S and its molecular weight is 314 g/mol. The purity is usually 95%.
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Scientific Research Applications
Continuous-Flow Process for Organic Synthesis
A study by Yu et al. (2016) explored the selective nitration of 1-methyl-4-(methylsulfonyl)benzene using a continuous-flow reactor, demonstrating the compound's relevance in facilitating efficient and selective organic reactions with reduced byproducts through short residence times (Yu et al., 2016).
Supramolecular Architecture
Qian et al. (2012) reported on the crystal structures of two crystalline forms related to 1,2-Dibromo-4-(methylsulfonyl)benzene derivatives, highlighting their potential in the development of materials with specific supramolecular architectures (Qian et al., 2012).
Thermodynamic Functions in Solubility Studies
The solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents and its thermodynamic functions were systematically studied by Xu et al. (2016), providing essential data for the purification processes of related compounds (Xu et al., 2016).
Novel N-Bromo Reagent Application
Research by Khazaei et al. (2007) introduced N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent for the tetrahydropyranylation/depyranylation of alcohols and phenols, indicating the utility of dibromo methylsulfonyl derivatives in catalysis (Khazaei et al., 2007).
Green Fluorophore Development
Beppu et al. (2015) developed a green fluorophore based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, showcasing its potential for imaging applications due to its high fluorescence emission, photostability, and solvent- and pH-independent properties (Beppu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1,2-dibromo-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENMUVSNPGICT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375518 |
Source
|
Record name | 1,2-Dibromo-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-70-7 |
Source
|
Record name | 1,2-Dibromo-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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